molecular formula C24H18N2O3 B10927235 3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate

3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate

Cat. No.: B10927235
M. Wt: 382.4 g/mol
InChI Key: DROYJOCWEGMGOZ-XSFVSMFZSA-N
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Description

3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a phenylamino group, and a methylbenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-3-(phenylamino)prop-1-en-1-yl with 4-methylbenzoic acid under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group and phenylamino group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
  • 4-[(1E)-3-Oxo-1-propen-1-yl]phenyl hydrogen sulfate
  • Methyl isoeugenol

Uniqueness

3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H18N2O3/c1-17-10-12-19(13-11-17)24(28)29-22-9-5-6-18(15-22)14-20(16-25)23(27)26-21-7-3-2-4-8-21/h2-15H,1H3,(H,26,27)/b20-14+

InChI Key

DROYJOCWEGMGOZ-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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